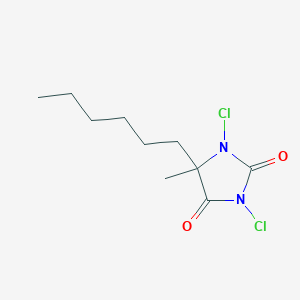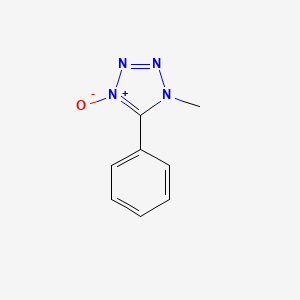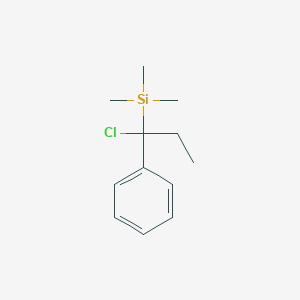![molecular formula C9H17NO6 B14367792 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid CAS No. 93289-36-2](/img/structure/B14367792.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a butanedioic acid backbone with a bis(2-hydroxyethyl)amino group attached to it. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid typically involves the reaction of ethylene oxide with methylamine at elevated temperatures and pressures. The reaction is carried out at temperatures ranging from 100°C to 170°C and pressures from 0.588 MPa to 9.8066 MPa . The product is then purified through distillation and rectification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[Bis(2-methyloxyethyl)amino]acetic acid, methyl ester: Similar structure but with methyloxyethyl groups instead of hydroxyethyl groups.
3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid: Contains a sulfonic acid group instead of a butanedioic acid backbone.
Uniqueness
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
93289-36-2 |
|---|---|
Molekularformel |
C9H17NO6 |
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
2-[[bis(2-hydroxyethyl)amino]methyl]butanedioic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-1-10(2-4-12)6-7(9(15)16)5-8(13)14/h7,11-12H,1-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
CPANHLIITJEXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)

![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)

![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)


